molecular formula C11H15NO3 B13322190 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL

3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL

Cat. No.: B13322190
M. Wt: 209.24 g/mol
InChI Key: GSARZDODCJYUSI-SECBINFHSA-N
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Description

3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL is a research chemical recognized for its activity as a selective α2C-adrenergic receptor antagonist . This specific targeting makes it a critical tool in neuropharmacological research for dissecting the distinct roles of α2-adrenergic receptor subtypes (α2A, α2B, α2C). Researchers utilize this compound to investigate the modulation of neurotransmitter systems , particularly in the context of psychiatric and neurological disorders. Its mechanism involves blocking the α2C-AR, which can influence dopamine and norepinephrine release in specific brain regions, such as the striatum and prefrontal cortex. Studies employing this ligand are fundamental for advancing the understanding of receptor function in conditions like Parkinson's disease , where α2C antagonism has been explored for its potential to improve motor function and L-DOPA-induced dyskinesias. The compound's research value lies in its contribution to the development of novel subtype-selective therapeutics and the elucidation of complex adrenergic signaling pathways in the central nervous system.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

InChI

InChI=1S/C11H15NO3/c12-9(3-4-13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,13H,3-6,12H2/t9-/m1/s1

InChI Key

GSARZDODCJYUSI-SECBINFHSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@@H](CCO)N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CCO)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

  • Formation of the benzo[3,4-e]dioxin core or its functionalized derivative
    This is typically achieved by cyclization reactions involving catechol derivatives and appropriate dihalides or aldehydes.

  • Introduction of the 3-aminopropan-1-ol side chain
    This involves nucleophilic substitution or reductive amination on an appropriate precursor, often maintaining stereochemical integrity by using chiral starting materials or chiral catalysts.

  • Final purification and characterization
    Chromatographic techniques such as flash column chromatography and crystallization are employed to isolate the pure stereoisomer.

Specific Literature-Based Preparation Routes

From Patent US20200306225A1 (Stable n-((1r,2r)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl) octanamide)
  • A closely related compound with the benzo-1,4-dioxin moiety was prepared by:
    • Reacting 5-phenylmorpholin-2-one with 1,4-benzodioxan-6-carboxaldehyde in toluene under reflux for 72 hours with molecular sieves to form an oxazine adduct.
    • Subsequent reduction and purification by flash chromatography yielded an amine intermediate.
    • Debenzylation of this intermediate gave the primary amine compound analogous to the target molecule.
    • Final acylation with N-hydroxy succinimidyl ester furnished the desired amine-containing compound (analogous to the target compound's aminopropanol side chain).

This route highlights the importance of:

  • Using aldehyde-functionalized benzo-1,4-dioxin derivatives as key intermediates.
  • Employing protecting group strategies (e.g., benzyl groups) for amine functionality.
  • Careful control of reaction conditions and purification to maintain stereochemistry.
Coordination Chemistry and Ligand Complexation Insights
  • Coordination of ligands related to benzo-fused dioxins to metal centers (e.g., ruthenium complexes) has been studied to understand reaction conditions that favor complex formation.
  • Use of bases like 2,6-lutidine or NaHCO3 facilitates ligand coordination by proton abstraction, improving yields and reaction times.
  • Purification often involves amino-functionalized silica chromatography.

Though this is more relevant for metal complex synthesis, the coordination chemistry insights inform about solvent and base choices that may also benefit organic synthesis steps involving benzo-dioxin derivatives.

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Key Notes Reference
1 Aldehyde formation on benzo-dioxin 1,4-benzodioxan-6-carboxaldehyde, toluene, reflux, molecular sieves, 72 h Formation of oxazine adduct intermediate
2 Reduction and purification Reducing agent (not specified), flash chromatography Yields amine intermediate
3 Debenzylation Hydrogenolysis or catalytic reduction Produces primary amine
4 Acylation N-hydroxy succinimidyl ester Final acylation to form target compound
5 Ligand coordination (optional) Base (2,6-lutidine or NaHCO3), solvent control Enhances complexation, informs solvent/base choice

Research Findings and Observations

  • Stereochemical control is critical; chiral centers are introduced and preserved by using chiral precursors or stereoselective reactions.
  • Prolonged reflux with molecular sieves ensures water removal, driving cyclization and condensation reactions to completion.
  • Purification by flash chromatography on amino-functionalized silica is effective for isolating pure stereoisomers.
  • Debenzylation steps require mild conditions to prevent racemization or degradation.
  • Bases like 2,6-lutidine improve solubility and reaction kinetics in ligand coordination, which may translate to similar benefits in organic synthesis steps involving benzo-dioxin derivatives.
  • No direct preparation method exclusively for 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-yl)(3R)-3-aminopropan-1-ol was found, but the above closely related synthetic routes provide a reliable blueprint.

Chemical Reactions Analysis

Types of Reactions

3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aminopropanol Derivatives

Aminopropanol derivatives are widely studied for their pharmacological properties, particularly as β-blockers. Key comparisons include:

Compound Core Structure Key Substituents Solubility/Stability Notes
Target Compound Benzo[3,4-e]1,4-dioxin (3R)-aminopropanol Higher polarity due to -OH; potential for H-bonding
Propranolol Naphthalene (S)-1-isopropylaminopropanol Lipophilic (naphthalene); rapid metabolism
tert-Butyl 3-[(2-tert-butoxycarbonyl-ethyl)-(3-hydroxy-propyl)-amino]-propionate () Linear alkyl chain tert-butyl esters, hydroxypropyl High lipophilicity (tert-butyl groups); ester hydrolysis susceptibility

The target compound’s benzo-dioxin moiety likely increases aqueous solubility compared to propranolol’s naphthalene, while the tert-butyl ester derivative () prioritizes lipophilicity for membrane penetration.

Benzo-Dioxin Derivatives

Benzo-dioxin systems are less common than benzene or naphthalene analogs. Comparisons focus on substitution patterns:

Compound Substitution Position Functional Groups Reactivity Notes
Target Compound 6-position (3R)-aminopropanol Steric hindrance at 6-position may limit electrophilic substitution
2-Hydroxy-3-phenylazo-pyrazolo[5,1-c]benzo-1,2,4-triazine () Triazine-pyrazole fusion Azo, hydroxy Azo group introduces photostability concerns; triazine enhances π-stacking

The target compound’s aminopropanol chain provides a nucleophilic amine for derivatization, whereas ’s azo group may limit stability under reducing conditions.

Physicochemical and Spectroscopic Data Comparison

Property Target Compound (Inferred) tert-Butyl Ester () Pyrazolo-Triazine ()
Molecular Weight ~265 g/mol 387 g/mol ~350 g/mol
IR Peaks (cm⁻¹) 3,400 (-OH), 1,250 (C-O-C) 3,413 (-OH), 1,723 (C=O) 1,650 (C=N), 3,400 (-OH)
¹H-NMR (δ) Aromatic protons: ~6.8–7.5 ppm 1.39 (tert-butyl), 2.35–2.69 (alkyl) Azo protons: ~7.5–8.5 ppm

The target compound’s IR spectrum would distinguish its ether (C-O-C) and alcohol (-OH) groups, while its NMR would show aromatic splitting patterns unique to the benzo-dioxin system.

Biological Activity

3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL is C11H15NO3C_{11}H_{15}NO_3 with a molecular weight of 209.24 g/mol. The structure features a benzodioxin moiety which is significant for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : The benzodioxin structure contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in cellular models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; protects against oxidative stress
NeuroprotectivePotential protective effects on neuronal cells
Anti-inflammatoryReduces markers of inflammation in vitro

The biological activity of 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL is thought to be mediated through several pathways:

  • Free Radical Scavenging : The presence of hydroxyl groups in its structure allows it to donate electrons and neutralize free radicals.
  • Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Neuroprotective Pathways : The compound may activate neurotrophic factors that support neuronal survival and function.

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

  • In Vitro Neuroprotection Study :
    • A study conducted on neuronal cell lines demonstrated that treatment with the compound reduced cell death induced by oxidative stress agents.
    • Result: A significant increase in cell viability was observed compared to untreated controls (p < 0.05) .
  • Anti-inflammatory Effects in Animal Models :
    • In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores.
    • Result: Histological analysis showed reduced tissue damage and inflammation .

Q & A

What are the key considerations for designing a stereoselective synthesis route for 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL?

Methodological Answer:
To achieve stereoselective synthesis, prioritize chiral auxiliaries or asymmetric catalysis. For the (3R)-aminopropanol moiety, enzymatic resolution (e.g., lipase-mediated kinetic resolution) or Sharpless asymmetric epoxidation followed by regioselective ring-opening can be employed . The benzo[1,4]dioxin fragment may be synthesized via oxidative coupling of catechol derivatives using Fe(III) catalysts . Coupling these fragments requires protecting-group strategies (e.g., tert-butyloxycarbonyl for amines) to prevent undesired side reactions during amide bond formation . Monitor stereochemistry using chiral HPLC or polarimetry, and validate via 1H^{1}\text{H}-NMR coupling constants for diastereotopic protons .

How can conflicting spectroscopic data (e.g., 13C^{13}\text{C}13C-NMR shifts) between synthesized batches be resolved?

Methodological Answer:
Discrepancies in 13C^{13}\text{C}-NMR shifts often arise from solvent effects, tautomerism, or residual impurities. First, ensure consistent sample preparation (solvent, concentration, temperature). Compare data with computed NMR spectra (e.g., using DFT methods like B3LYP/6-31G*) . For suspected tautomerism in the benzodioxin ring, conduct variable-temperature NMR to identify dynamic equilibria . If impurities persist, employ preparative HPLC with a C18 column (acetonitrile/water gradient) followed by high-resolution mass spectrometry (HRMS) to confirm purity .

What strategies are effective for improving aqueous solubility of this compound in pharmacokinetic studies?

Methodological Answer:
Modify the aminopropanol moiety by introducing ionizable groups (e.g., phosphate prodrugs) or co-solvents (e.g., cyclodextrins). Conduct pH-solubility profiling (pH 1–7.4) to identify optimal buffer conditions . For co-crystallization studies, screen counterions (e.g., succinate, citrate) using high-throughput crystallization robots . Assess solubility via dynamic light scattering (DLS) and validate with equilibrium solubility assays .

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